2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a derivative of the 1,2,4-triazole class . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods, including aromatic nucleophilic substitution . For instance, a series of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was synthesized through the condensation reaction .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These are also important in organocatalysis, agrochemicals, and materials science .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The 1H-NMR spectrum can provide information about the hydrogen atoms in the compound .Scientific Research Applications
Antiviral Activity
Compounds related to 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have shown promising antiviral activities. For instance, derivatives of 6-Phenyl-[1,2,4]triazolo[4,3‐b]pyridazine, which are structurally similar, exhibited significant activity against the hepatitis A virus (Shamroukh & Ali, 2008).
Anticancer Properties
Several studies have investigated the anticancer effects of compounds analogous to this compound. Modifications of related compounds have been shown to exhibit potent antiproliferative activities against various human cancer cell lines, suggesting potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).
Pharmacological Activity
Compounds within the same chemical family have been evaluated for diverse pharmacological activities. The synthesis and biological assessment of related compounds, such as those with an 1,2,4-oxadiazole cycle, have been conducted, indicating potential for various pharmacological applications (Karpina et al., 2019).
Structural and Medicinal Chemistry
In the realm of medicinal chemistry, structurally similar compounds like pyridazine analogs have shown significant importance. Studies involving the synthesis, structure analysis, and various calculations of such compounds contribute to a deeper understanding of their pharmaceutical potential (Sallam et al., 2021).
Bioactivity
Research has also focused on the bioactivity of related compounds, such as s-Triazolo[3,4-b][1,3,4]thiadiazoles, indicating the potential for antibacterial, antifungal, and antitubercular activities, thus contributing to the search for new therapeutic agents (Shiradkar & Kale, 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds allow them to interact specifically with different target receptors .
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability.
Result of Action
Similar compounds have shown diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of similar compounds has been achieved via a one-pot catalyst-free procedure at room temperature , suggesting that the synthesis environment may play a role in the compound’s properties.
Safety and Hazards
Future Directions
The future of 1,2,4-triazole derivatives in drug design and discovery is promising. Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important 1,2,4-triazolo derivatives .
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c14-9-3-1-2-8(6-9)13-17-16-11-4-5-12(18-19(11)13)21-7-10(15)20/h1-6H,7H2,(H2,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBYVJQIJBQZAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.